molecular formula C15H11ClO5 B191244 Fisetinidin chloride CAS No. 2948-76-7

Fisetinidin chloride

Cat. No. B191244
CAS RN: 2948-76-7
M. Wt: 306.7 g/mol
InChI Key: GLSBVYMMIPVYDC-UHFFFAOYSA-N
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Description

Fisetinidin chloride is a substance used for research and development purposes . It is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular formula of Fisetinidin chloride is C15H11ClO5 . Its structure includes a 1:1 ratio of sodium and chloride ions . The InChI string is InChI=1S/C15H10O5.ClH/c16-10-3-1-8-5-13 (19)15 (20-14 (8)7-10)9-2-4-11 (17)12 (18)6-9;/h1-7H, (H3-,16,17,18,19);1H .


Physical And Chemical Properties Analysis

Fisetinidin chloride has a molecular weight of 306.70 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . It has one rotatable bond .

Scientific Research Applications

Antioxidant and Antimicrobial Applications

Fisetinidin chloride, as a derivative of the anthocyanidin class of compounds, exhibits potent antioxidant properties. It has been studied for its ability to scavenge free radicals and protect against oxidative stress . Additionally, research has indicated that Fisetinidin chloride possesses antimicrobial effects, which could be beneficial in preventing bacterial infections and could be utilized in the development of new antibacterial agents .

Pharmaceutical Research

In pharmaceutical research, Fisetinidin chloride is being explored for its potential therapeutic effects. Its structural similarity to other bioactive flavonoids suggests it may have a role in modulating biological pathways related to inflammation and cancer . However, more detailed studies are needed to fully understand its pharmacokinetics and efficacy in drug development.

Food Industry Applications

Fisetinidin chloride’s antioxidant properties are of interest in the food industry for enhancing the stability and shelf life of food products. It could be used in active packaging materials to prevent oxidation of food items, thereby improving their quality and safety for consumption .

Cosmetic Applications

The compound’s antioxidant activity also makes it a candidate for cosmetic applications, particularly in skin care products. Antioxidants are known to combat skin aging and may provide protective effects against environmental damage to the skin. While specific studies on Fisetinidin chloride in cosmetics are limited, its potential is recognized within the broader category of polyphenolic compounds .

Biotechnological Research

Fisetinidin chloride’s bioactivity is being explored in biotechnology for its potential use in creating new materials with antimicrobial properties. Its ability to inhibit certain enzymes and bacteria could lead to innovative applications in medical devices and coatings .

Materials Science

In materials science, Fisetinidin chloride could be investigated for its role in the synthesis of novel polymers or coatings that require antioxidant or antimicrobial characteristics. Its inclusion in materials could enhance durability and resistance to degradation .

Safety and Hazards

When handling Fisetinidin chloride, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Fisetinidin chloride is an anthocyanidin, a type of flavonoid that has been obtained from various natural sources such as the heartwood of Acacia mearnsii and the bark of Rhizophora apiculata . It has been found to interact with several biological targets. One of the primary targets of fisetinidin chloride is the CD38 enzyme . This enzyme plays a crucial role in the regulation of intracellular calcium levels and is involved in various physiological processes.

Mode of Action

Fisetinidin chloride interacts with its targets, leading to changes in their function. For instance, it has been shown to inhibit the activity of the CD38 enzyme . Among twenty flavonoids tested, fisetinidin was found to be the least effective in inhibiting cd38 .

Biochemical Pathways

Fisetin is known to affect pathways related to inflammation, oxidative stress, and cellular signaling .

Pharmacokinetics

It’s known that the bioavailability of flavonoids is generally influenced by factors such as their degree of glycosylation and the presence of other dietary components .

Result of Action

Fisetinidin chloride has been shown to have antibacterial effects. Specifically, it has been found to inhibit the growth of Staphylococcus albus, S. aureus, B. subtilis ATCC 6633, and Candida albicans . These findings suggest that fisetinidin chloride could potentially be used as a natural antimicrobial agent.

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)chromenylium-3,7-diol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5.ClH/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9;/h1-7H,(H3-,16,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSBVYMMIPVYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C=C3)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583696
Record name Fisetinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fisetinidin chloride

CAS RN

2948-76-7
Record name Fisetinidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2948-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fisetinidin chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fisetinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fisetinidin chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF2RUJ9T8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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